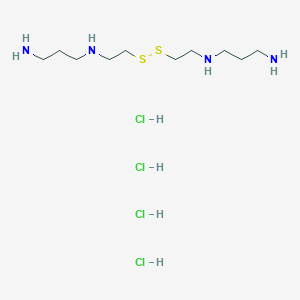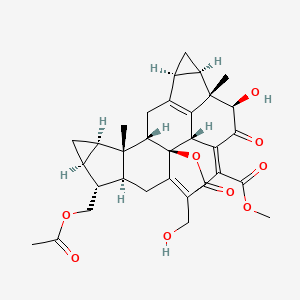
16-O-Methyl-14,15-didehydroisovincanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
16-O-Methyl-14,15-didehydroisovincanol is a natural compound that belongs to the class of isoquinoline alkaloids. It is a reference standard and high-purity natural product .
Molecular Structure Analysis
The molecular formula of 16-O-Methyl-14,15-didehydroisovincanol is C20H24N2O . Its molecular weight is 308.4 g/mol .Physical And Chemical Properties Analysis
The melting point of 16-O-Methyl-14,15-didehydroisovincanol is 200 °C (in acetone) . The predicted boiling point is 459.4±45.0 °C . The predicted density is 1.26±0.1 g/cm3 . The predicted acidity coefficient (pKa) is 7.33±0.60 .Scientific Research Applications
and a molecular weight of 308.4 g/mol. .
Biological Activity Studies
Researchers are interested in the biological activities of 16-O-Methyl-14,15-didehydroisovincanol, particularly its role as a natural product in life sciences research. Its biological activities are being explored, although specific details on the outcomes are not provided in the search results .
Clinical Trials
There is no direct information available from the search results regarding ongoing clinical trials involving 16-O-Methyl-14,15-didehydroisovincanol. However, given its pharmacological significance, it may be a candidate for future clinical research .
Reference Standard in Scientific Research
16-O-Methyl-14,15-didehydroisovincanol serves as a reference standard in scientific research due to its well-characterized profile. Researchers utilize it to compare and study the effects of similar compounds in various scientific experiments .
properties
IUPAC Name |
(15R,17R,19S)-15-ethyl-17-methoxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-20-10-6-11-21-12-9-15-14-7-4-5-8-16(14)22(17(13-20)23-2)18(15)19(20)21/h4-8,10,17,19H,3,9,11-13H2,1-2H3/t17-,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXROOJTLRFORO-RLLQIKCJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C[C@H](N3C4=CC=CC=C4C5=C3[C@H]1N(CC5)CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-O-Methyl-14,15-didehydroisovincanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




